Mycaminose

Description

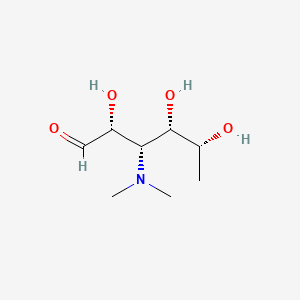

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3/t5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUPCLYLISRDRA-ULAWRXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@H](C=O)O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199854 | |

| Record name | Mycaminose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-21-1 | |

| Record name | Mycaminose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycaminose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycaminose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCAMINOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3678H27Z8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidating the Structure of Mycaminose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mycaminose, a 3,6-dideoxy-3-(dimethylamino)-D-glucose, is a crucial amino sugar component of various macrolide antibiotics, significantly influencing their pharmacokinetic and pharmacodynamic properties. A thorough understanding of its structure is paramount for the rational design of novel antibiotic derivatives with improved efficacy and reduced resistance. This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of this compound, tailored for professionals in chemical and pharmaceutical research.

Physicochemical Properties of this compound

A foundational aspect of structure elucidation is the characterization of the molecule's basic physical and chemical properties. These data provide the initial parameters for analytical method development and structural hypothesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₄ | --INVALID-LINK--[1][2] |

| Molecular Weight | 191.22 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal | --INVALID-LINK--[1] |

| CAS Number | 519-21-1 | --INVALID-LINK--[1] |

Spectroscopic and Spectrometric Analysis

The core of this compound structure elucidation lies in the application of advanced spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for determining the connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts of the this compound Moiety in Tylosin (B1662201) A (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1' | ~4.5 | ~103 |

| 2' | ~3.5 | ~72 |

| 3' | ~2.5 | ~60 |

| 4' | ~3.0 | ~74 |

| 5' | ~3.8 | ~70 |

| 6' | ~1.2 (d) | ~18 |

| N(CH₃)₂ | ~2.3 (s) | ~41 |

Note: These are approximate values derived from studies on tylosin A and may vary depending on the solvent and the specific macrolide structure. The signals for the this compound protons often overlap with other sugar protons in the full macrolide structure, necessitating 2D NMR experiments like COSY, HSQC, and HMBC for unambiguous assignment.[3][4][5]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for confirming the elemental composition of this compound and for studying its fragmentation pattern, which provides valuable structural information. Electron spray ionization (ESI) is a commonly employed technique for analyzing amino sugars.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₈NO₄⁺ | 192.1230 |

| [M+Na]⁺ | C₈H₁₇NNaO₄⁺ | 214.1050 |

The fragmentation of the protonated molecule [M+H]⁺ in tandem MS (MS/MS) experiments would be expected to involve characteristic losses, such as the neutral loss of water (H₂O) and fragmentation of the sugar ring. The dimethylamino group also influences the fragmentation pathway. A detailed analysis of the fragmentation pattern is essential for distinguishing this compound from its isomers.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable structure elucidation. The following sections outline key methodologies.

Isolation of this compound from Macrolide Antibiotics

Objective: To hydrolyze a this compound-containing macrolide antibiotic and isolate the amino sugar for structural analysis.

Methodology: Acid Hydrolysis

-

Hydrolysis: Dissolve the macrolide antibiotic (e.g., tylosin) in an aqueous acid solution (e.g., 1-6 M HCl). The concentration and temperature will need to be optimized depending on the stability of the macrolide's lactone ring. Heat the mixture at a controlled temperature (e.g., 100-110°C) for a defined period (e.g., 4-24 hours) under an inert atmosphere to prevent degradation.[6][7][8][9]

-

Neutralization and Extraction: After hydrolysis, cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH or an ion-exchange resin). The aglycone and other hydrophobic components can be removed by extraction with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

-

Purification: The aqueous layer containing the hydrophilic amino sugar can be further purified using techniques such as column chromatography (e.g., with a cation-exchange resin) or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopic Analysis

Objective: To acquire detailed 1D and 2D NMR spectra of this compound to determine its chemical structure and stereochemistry.

Methodology:

-

Sample Preparation: Dissolve a purified sample of this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD). For samples in D₂O, the pH should be adjusted to prevent anomerization or degradation.

-

1D NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons.

-

Acquire a ¹³C NMR spectrum, often with proton decoupling, to determine the chemical shifts of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[10]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the sugar ring.

-

High-Resolution Mass Spectrometry Analysis

Objective: To determine the accurate mass and elemental composition of this compound and to elucidate its fragmentation pathways.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent compatible with electrospray ionization (e.g., methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid to promote protonation).

-

Mass Spectrometry:

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an electrospray ionization (ESI) source.

-

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the [M+H]⁺ ion as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) at varying collision energies.

-

Acquire the product ion spectra to identify the characteristic fragment ions. Analysis of these fragments will reveal the structure of the molecule.[11][12][13][14][15]

-

Biosynthesis of this compound

The elucidation of the this compound biosynthetic pathway provides an alternative route to obtaining this sugar and offers opportunities for metabolic engineering.

In Vivo Reconstitution of the this compound Biosynthetic Pathway

Objective: To produce this compound by expressing the relevant biosynthetic genes in a heterologous host.

Logical Workflow for Heterologous Expression:

Experimental Protocol Outline:

-

Gene Cluster Identification and Cloning: Identify the this compound biosynthetic genes from the genome of a producer organism like Streptomyces fradiae. Amplify these genes using PCR and clone them into a suitable Streptomyces expression vector.

-

Host Strain and Transformation: Choose a suitable heterologous host, such as a genome-minimized Streptomyces strain that does not produce interfering secondary metabolites.[16] Introduce the expression vector into the host strain using established transformation protocols (e.g., protoplast transformation).[17][18]

-

Fermentation and Expression: Cultivate the recombinant Streptomyces strain in a suitable fermentation medium. Induce the expression of the cloned genes at the appropriate growth phase.

-

Product Isolation and Analysis: After a suitable fermentation period, extract the secondary metabolites from the culture broth and mycelium. Purify the target compounds containing this compound using chromatographic techniques. Confirm the structure of the produced this compound-containing molecules using NMR and MS as described above.

Chemical Degradation for Structural Confirmation

Chemical degradation methods can be employed to break down the this compound molecule into smaller, identifiable fragments, providing further confirmation of its structure.

Logical Flow of Chemical Degradation:

Protocol Outline for Oxidative Cleavage:

-

Periodate (B1199274) Oxidation: Treat a known amount of this compound with a solution of sodium periodate (NaIO₄). This will cleave the vicinal diol functionalities.

-

Reduction: Reduce the resulting aldehydes with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form stable alcohols.

-

Analysis of Products: Analyze the resulting fragments by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization, or by NMR spectroscopy. The identity of these fragments can be used to deduce the positions of the hydroxyl groups in the original this compound molecule.

This technical guide provides a comprehensive framework for the structure elucidation of this compound. By combining detailed spectroscopic and spectrometric analysis with robust experimental protocols for isolation, biosynthesis, and chemical degradation, researchers can gain a complete understanding of this vital amino sugar, paving the way for the development of next-generation macrolide antibiotics.

References

- 1. This compound | C8H17NO4 | CID 160504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [dr.lib.iastate.edu]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. acid hydrolysis procedure: Topics by Science.gov [science.gov]

- 8. acid hydrolysis step: Topics by Science.gov [science.gov]

- 9. usp.org [usp.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 13. preprints.org [preprints.org]

- 14. Systematic classification of unknown metabolites using high-resolution fragmentation mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Genome-minimized Streptomyces host for the heterologous expression of secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Mycaminose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycaminose, a deoxyamino sugar integral to the structure of several macrolide antibiotics, plays a crucial role in their therapeutic efficacy. This technical guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical characteristics, stereochemistry, and functional groups. Furthermore, it outlines the biosynthetic pathway of TDP-mycaminose and the mechanism of action of this compound-containing macrolide antibiotics. Experimental protocols for isolation, purification, and spectroscopic analysis are described, and key data is presented in structured tables and diagrams to facilitate understanding and application in research and development settings.

Core Chemical Properties

This compound, systematically named (2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal, is a hexosamine and a derivative of deoxyglucose.[1][2] It is a key component of various macrolide antibiotics, contributing significantly to their biological activity.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₄ | [1][2] |

| Molecular Weight | 191.22 g/mol | [1][2] |

| IUPAC Name | (2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal | [2] |

| Melting Point (Hydrochloride Monohydrate) | 116-118 °C | |

| Boiling Point | Not available (estimated to be high due to hydrogen bonding) | |

| pKa | Estimated around 8.0 (for the dimethylamino group) | |

| Optical Rotation [α]D | +31° (c=0.96) | |

| Solubility | Soluble in water and polar organic solvents. |

Stereochemistry and Functional Groups

This compound is a chiral molecule with a specific stereochemical configuration that is crucial for its biological function. Its structure includes:

-

A six-carbon backbone forming a hexose (B10828440) sugar ring.

-

A dimethylamino group at the C-3 position, which is characteristic of this amino sugar and contributes to its basicity.

-

Hydroxyl groups at the C-2, C-4, and C-5 positions, which participate in hydrogen bonding.

-

A deoxy group at the C-6 position, where a hydroxyl group is replaced by a hydrogen atom.

These functional groups dictate the chemical reactivity and interaction of this compound with its biological targets.

Biosynthesis and Mechanism of Action

TDP-Mycaminose Biosynthetic Pathway

This compound is synthesized in microorganisms, such as Streptomyces fradiae, as a thymidine (B127349) diphosphate (B83284) (TDP) activated sugar nucleotide, TDP-mycaminose.[1][3] This activated form is then incorporated into the macrolide structure by glycosyltransferases. The biosynthetic pathway involves a series of enzymatic reactions starting from TDP-D-glucose. The key enzymes in this pathway include a 4,6-dehydratase, a 3,4-isomerase, a transaminase, and an N,N-dimethyltransferase.[1][3][4]

Mechanism of Action: Inhibition of Protein Synthesis

This compound is a critical component of macrolide antibiotics that inhibit bacterial protein synthesis.[5][6][7] These antibiotics bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[5][8][9] The this compound sugar moiety plays a crucial role in this interaction, often forming hydrogen bonds with specific nucleotides of the 23S rRNA.[5] This binding partially occludes the tunnel, sterically hindering the progression of the growing polypeptide chain and leading to the dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[6][10][11]

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated by acid hydrolysis of macrolide antibiotics that contain it, such as tylosin (B1662201) or magnamycin. A general protocol is outlined below.

Workflow for this compound Isolation and Purification:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C8H17NO4 | CID 160504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TDP-mycaminose biosynthetic pathway revised and conversion of desosamine pathway to this compound pathway with one gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrolide Antibiotics in Bacterial Protein Synthesis [diva-portal.org]

The Mycaminose Biosynthesis Pathway: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mycaminose biosynthesis pathway, a critical route for the formation of the deoxyamino sugar D-mycaminose, a key component of the macrolide antibiotic tylosin (B1662201) produced by Streptomyces fradiae. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the enzymatic cascade, quantitative data on enzyme kinetics, and comprehensive experimental protocols for the key methodologies used to elucidate this pathway. The guide includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the molecular mechanisms involved.

Introduction

Deoxyamino sugars are vital components of many biologically active secondary metabolites, often playing a crucial role in the therapeutic efficacy of the parent compounds. D-mycaminose is a 3-(dimethylamino)-3,6-dideoxyhexose found in the 16-membered macrolide antibiotic tylosin. The biosynthesis of this sugar from the precursor TDP-D-glucose involves a series of enzymatic modifications, including isomerization, amination, and N,N-dimethylation. The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic studies, in vivo reconstitution experiments, and in vitro biochemical characterization of the involved enzymes. Understanding this pathway not only provides fundamental insights into the biosynthesis of unusual sugars but also opens avenues for the chemoenzymatic synthesis of novel glycosylated natural products with potentially improved pharmacological properties.

The core of the this compound biosynthesis pathway involves the enzymatic activities encoded by the tyl1a, tylB, and tylM1 genes found within the tylosin biosynthetic gene cluster in Streptomyces fradiae.[1][2] This guide will systematically detail the function of each enzyme, the intermediates formed, and the experimental approaches used to characterize this fascinating biosynthetic route.

The this compound Biosynthesis Pathway

The biosynthesis of TDP-D-mycaminose commences from the common precursor TDP-4-keto-6-deoxy-D-glucose, which is derived from TDP-D-glucose through the action of TDP-D-glucose 4,6-dehydratase.[3] The subsequent transformation of this intermediate to TDP-D-mycaminose is catalyzed by three dedicated enzymes: Tyl1a, TylB, and TylM1.[1][4]

Enzymatic Steps

-

Isomerization by Tyl1a: The first committed step is the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose. This 3,4-ketoisomerization is catalyzed by the enzyme Tyl1a .[5][6] This reaction is a critical branch point, diverting the intermediate from other deoxy sugar pathways.[6]

-

Amination by TylB: The 3-keto intermediate is then subjected to amination at the C-3 position. The enzyme TylB , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the transfer of an amino group from an amino acid donor (e.g., L-glutamate) to TDP-3-keto-6-deoxy-D-glucose, yielding TDP-3-amino-3,6-dideoxy-D-glucose.[7][8]

-

N,N-Dimethylation by TylM1: The final step in the pathway is the sequential N,N-dimethylation of the 3-amino group. The S-adenosyl-L-methionine (SAM)-dependent N,N-dimethyltransferase, TylM1 , catalyzes the transfer of two methyl groups from SAM to the amino group of TDP-3-amino-3,6-dideoxy-D-glucose, proceeding through a monomethylated intermediate to form the final product, TDP-D-mycaminose.[1][2]

Pathway Diagram

Caption: The enzymatic cascade of the this compound biosynthesis pathway.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Tyl1a

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| TDP-4-keto-6-deoxy-D-glucose | 130 ± 20 | 2.0 ± 0.1 | 2.6 x 103 | [8] |

Note: Data obtained from steady-state kinetic analysis.[8]

Table 2: Kinetic Parameters of TylB

| Substrate | Km | kcat | kcat/Km | Reference |

| TDP-3-keto-6-deoxy-D-glucose | Data not available | Data not available | Data not available | |

| L-glutamate | Data not available | Data not available | Data not available |

Note: Detailed steady-state kinetic parameters for TylB have not been reported in the reviewed literature. A general protocol for an aminotransferase assay is provided in the experimental protocols section.

Table 3: Kinetic Parameters of TylM1

| Reaction Step | Rate Constant (min-1) | Reference |

| Monomethylation | 0.020 | [1] |

| Dimethylation | 0.062 | [1] |

Note: These are first-order rate constants determined from time-course analysis of the mono- and dimethylation steps.[1] Detailed Michaelis-Menten kinetic parameters (Km and kcat) for the substrates TDP-3-amino-3,6-dideoxy-D-glucose and S-adenosylmethionine are not fully available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthesis pathway.

General Reagents and Equipment

-

Bacterial Strains: E. coli for protein expression (e.g., BL21(DE3)), Streptomyces fradiae for gene source.

-

Plasmids: Expression vectors (e.g., pET vectors) for cloning tyl1a, tylB, and tylM1.

-

Chromatography Systems: FPLC or HPLC systems for protein purification and analysis of TDP-sugars.

-

Chromatography Columns: Ni-NTA affinity columns, ion-exchange columns (e.g., MonoQ), size-exclusion columns, and reverse-phase C18 columns.

-

Spectrophotometer/Plate Reader: For protein quantification and enzyme assays.

-

NMR Spectrometer: For structural characterization of intermediates and products.

-

Mass Spectrometer: For confirmation of molecular weights.

-

Standard Reagents: Buffers, salts, amino acids, TDP-D-glucose, S-adenosylmethionine (SAM), and other common laboratory chemicals.

Overexpression and Purification of His-tagged Tyl Enzymes

This protocol describes a general method for the expression and purification of His-tagged Tyl1a, TylB, and TylM1.

Caption: Workflow for the expression and purification of His-tagged proteins.

Methodology:

-

Gene Cloning: The open reading frames of tyl1a, tylB, and tylM1 are amplified by PCR from S. fradiae genomic DNA and cloned into a pET expression vector containing an N-terminal His6-tag.

-

Transformation and Expression: The resulting plasmids are transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration is determined using a Bradford or BCA assay.

Enzymatic Synthesis of TDP-4-keto-6-deoxy-D-glucose

The substrate for Tyl1a, TDP-4-keto-6-deoxy-D-glucose, can be synthesized enzymatically from TDP-D-glucose.[2]

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing TDP-D-glucose (e.g., 5 mM) and the enzyme TDP-D-glucose 4,6-dehydratase (e.g., a commercially available or purified enzyme) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Incubation: The reaction is incubated at 37°C and monitored for the formation of the product.

-

Purification: The product, TDP-4-keto-6-deoxy-D-glucose, can be purified from the reaction mixture using anion-exchange chromatography (e.g., on a MonoQ column).

In Vitro Enzyme Assays

The activity of Tyl1a can be monitored by observing the conversion of its substrate to the product, which is then consumed by the subsequent enzyme, TylB.

Methodology:

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM TDP-4-keto-6-deoxy-D-glucose, and a suitable concentration of purified Tyl1a.

-

Coupled Assay with TylB: To follow the reaction to a stable product, purified TylB (e.g., 5 µM) and an amino donor like L-glutamate (e.g., 10 mM) are included in the reaction mixture.

-

Incubation and Quenching: The reaction is incubated at 25°C. Aliquots are taken at various time points and the reaction is quenched by adding an equal volume of ice-cold methanol (B129727) or by flash-freezing.

-

Analysis: The quenched samples are analyzed by HPLC on a C18 reverse-phase column to separate the substrate, intermediate, and product. The compounds are detected by UV absorbance at 267 nm.

Methodology:

-

Substrate Synthesis: The substrate, TDP-3-keto-6-deoxy-D-glucose, is generated in situ by the action of Tyl1a on TDP-4-keto-6-deoxy-D-glucose.

-

Reaction Mixture: A reaction mixture is prepared containing 50 mM potassium phosphate buffer (pH 7.5), a defined concentration of TDP-3-keto-6-deoxy-D-glucose (generated in situ), a saturating concentration of an amino donor (e.g., 10 mM L-glutamate), pyridoxal 5'-phosphate (PLP, e.g., 50 µM), and a limiting amount of purified TylB.

-

Incubation and Quenching: The reaction is incubated at a controlled temperature (e.g., 30°C). Aliquots are removed at different time points and the reaction is stopped, for example, by the addition of acid or by heat inactivation.

-

Analysis: The formation of the product, TDP-3-amino-3,6-dideoxy-D-glucose, is monitored by HPLC as described for the Tyl1a assay. The consumption of the amino donor or the formation of the corresponding keto acid can also be monitored using appropriate analytical methods (e.g., coupled enzymatic assays or LC-MS).

The activity of TylM1 is determined by monitoring the methylation of TDP-3-amino-3,6-dideoxy-D-glucose.

Methodology:

-

Substrate Synthesis: The substrate TDP-3-amino-3,6-dideoxy-D-glucose can be produced enzymatically using Tyl1a and TylB.

-

Reaction Mixture: A typical assay mixture (e.g., 200 µL) contains 50 mM potassium phosphate buffer (pH 7.5), a defined concentration of TDP-3-amino-3,6-dideoxy-D-glucose, a saturating concentration of S-adenosyl-L-methionine (SAM, e.g., 10 mM), and a suitable amount of purified TylM1.[2]

-

Incubation and Quenching: The reaction is incubated at 23°C.[2] Aliquots are taken at various time points, and the reaction is quenched.

-

Analysis: The consumption of the substrate and the formation of the monomethylated and dimethylated products are monitored by HPLC using an anion-exchange column (e.g., Adsorbosphere SAX) with a potassium phosphate buffer gradient at a low pH (e.g., pH 3.6) to separate the different methylated species.[2]

In Vivo Reconstitution of the this compound Pathway

The entire this compound biosynthesis pathway can be reconstituted in a heterologous host, such as Streptomyces venezuelae.[9][10]

Caption: Workflow for the in vivo reconstitution of the this compound pathway.

Methodology:

-

Plasmid Construction: An expression plasmid is constructed containing the genes tyl1a, tylB, and tylM1 under the control of a suitable promoter.

-

Transformation: The plasmid is introduced into a suitable Streptomyces host strain that lacks the native genes for the sugar of interest but can produce an aglycone acceptor.

-

Cultivation and Feeding: The recombinant strain is cultivated under appropriate conditions. An aglycone precursor, such as tylactone, is fed to the culture.

-

Extraction and Analysis: After a period of incubation, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extract is concentrated and analyzed by LC-MS and NMR to identify the formation of the mycaminosylated product.

Conclusion

The this compound biosynthesis pathway is a well-characterized enzymatic cascade that provides a clear example of how complex sugar moieties are assembled in nature. The detailed understanding of the enzymes Tyl1a, TylB, and TylM1, their substrates, and their mechanisms of action offers a powerful toolkit for synthetic biology and drug development. The quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to further investigate this pathway, engineer novel glycosylated compounds, or explore the broader field of carbohydrate biosynthesis. Future work may focus on obtaining a more complete kinetic characterization of TylB and TylM1, as well as exploring the substrate promiscuity of these enzymes to generate a wider diversity of modified sugars.

References

- 1. Expression, purification, and characterization of two N,N-dimethyltransferases, tylM1 and desVI, involved in the biosynthesis of this compound and desosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of TDP-deoxysugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Two-Stage One-Pot Enzymatic Synthesis of TDP-L-mycarose from Thymidine and Glucose-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase from the D-mycaminose biosynthetic pathway of Streptomyces fradiae: in vitro activity and substrate specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TDP-mycaminose biosynthetic pathway revised and conversion of desosamine pathway to this compound pathway with one gene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Mycaminose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminose, a deoxyamino sugar, is a naturally occurring monosaccharide that has garnered interest within the scientific community due to its presence in bioactive compounds. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthesis, and relevant experimental data. The information is presented to support research and development efforts in fields such as natural product chemistry, microbiology, and pharmacology.

Natural Sources of this compound

This compound has been identified in two primary natural sources: the bacterium Streptomyces fradiae and the plant Syzygium cumini.

Streptomyces fradiae: A Microbial Source

Streptomyces fradiae is a bacterium known for its production of the macrolide antibiotic tylosin (B1662201). This compound is an essential structural component of tylosin, being the first sugar moiety attached to the tylactone (B1246279) core during its biosynthesis. The presence of this compound is crucial for the biological activity of tylosin.

Syzygium cumini: A Botanical Source

Syzygium cumini, commonly known as jamun, black plum, or java plum, is a medicinal plant whose seeds and leaves have been reported to contain this compound. In traditional medicine, various parts of S. cumini are used for their therapeutic properties, including the management of diabetes. It has been suggested that this compound may contribute to the anti-diabetic effects of extracts from this plant.

Quantitative Data

The following table summarizes the available quantitative data regarding this compound from its natural sources. It is important to note that data on the precise concentration of free this compound in these sources is limited. The provided data primarily reflects the administration of extracts or compounds in research settings.

| Source Organism | Part/Condition | Compound Administered | Dosage | Observed Effect | Reference |

| Syzygium cumini | Seed | This compound | 50 mg/kg | Significant reduction in blood glucose in diabetic rats | |

| Syzygium cumini | Seed | Methanolic Extract | 300 mg/kg | 76.82% hypoglycemic effect in diabetic rats | |

| Syzygium cumini | Seed | Ethanolic Extract | 500 mg/kg | 69% hypoglycemic effect in diabetic rats | |

| Syzygium cumini | Leaf | Ethanolic Extract | 150 mg/kg BW | Reduced malondialdehyde levels and increased catalase activity in rats |

Biosynthesis of this compound in Streptomyces fradiae

The biosynthetic pathway of TDP-mycaminose in Streptomyces fradiae has been elucidated and involves a series of enzymatic reactions. The key genes involved in this pathway are part of the tylosin biosynthetic gene cluster and include tylM1, tylM2, tylM3, tylB, and tyl1a.

The pathway begins with TDP-D-glucose, a common precursor for deoxysugars. The following diagram illustrates the key steps in the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-mycaminose.

The Pivotal Role of Mycaminose in Macrolide Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections. Their complex structure, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached, is central to their therapeutic efficacy. Among these sugar moieties, the amino sugar D-mycaminose plays a critical and multifaceted role in the biological activity of several 16-membered macrolides, such as tylosin (B1662201). This technical guide provides an in-depth exploration of the biological functions of mycaminose, detailing its impact on antibacterial potency, ribosome binding, and the strategies for its modification in the development of novel macrolide derivatives.

The Core Function of this compound: Anchoring to the Ribosome

Macrolide antibiotics exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] The primary binding site is located within the nascent peptide exit tunnel (NPET).[2] Structural and biochemical studies have revealed that the sugar residues of macrolides are not mere appendages but are crucial for high-affinity binding and proper orientation of the antibiotic within the ribosome.

This compound, typically attached at the C-5 position of the macrolactone ring, plays a pivotal role in this interaction.[3] Its dimethylamino group is essential for establishing key hydrogen bonds with nucleotide residues of the 23S rRNA, particularly A2058 and A2059 (E. coli numbering).[4] This interaction is critical for anchoring the macrolide to its target site. The presence and correct stereochemistry of this compound are directly correlated with the antibiotic's potency.

Quantitative Analysis of this compound's Contribution to Antibacterial Activity

The significance of this compound to the antibacterial activity of macrolides is quantitatively demonstrated by comparing the Minimum Inhibitory Concentrations (MICs) of macrolide aglycones (lacking the sugar) with their glycosylated counterparts. 5-O-Mycaminosyltylonolide (OMT), the precursor to tylosin containing only the this compound sugar, exhibits significantly greater antibacterial activity than its aglycone, tylonolide.[5] This underscores the essential contribution of this compound to the molecule's efficacy.

The following table summarizes the comparative in vitro activity of mycaminosyltylonolide (B1235343) and its parent compound, tylosin, against a panel of pathogenic bacteria. Lower MIC values indicate greater potency.

| Bacterial Strain | Mycaminosyltylonolide (OMT) MIC (µg/mL) | Tylosin MIC (µg/mL) |

| Staphylococcus aureus | 2 | 1 |

| Streptococcus pyogenes | 0.5 | 0.25 |

| Escherichia coli | >128 | 64 |

| Pasteurella multocida | 4 | 2 |

Data compiled from publicly available studies.[5]

Structure-Activity Relationship and the Impact of this compound Modification

The this compound moiety is a prime target for chemical modification to enhance the antibacterial spectrum, overcome resistance, and improve the pharmacokinetic properties of macrolides. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-4' and C-6' positions of this compound can significantly impact the antibiotic's activity. For instance, introducing an ester group at the 6'-OH and a small ether substituent at the 4'-OH of this compound in 14-membered ketolides has been shown to improve their antibacterial activity against both macrolide-sensitive and resistant strains.[5]

Furthermore, the synthesis of novel derivatives of 5-O-mycaminosyltylonolide with modifications at the C-23 position of the lactone ring, while retaining the essential this compound sugar, has led to compounds with expanded activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.[6]

The Role of this compound in Overcoming Resistance

Bacterial resistance to macrolides is a growing clinical concern. The most common mechanism of resistance is the methylation of the A2058 residue in the 23S rRNA by Erm methyltransferases.[7] This modification sterically hinders the binding of macrolides to the ribosome. The presence and specific interactions of this compound can influence the susceptibility of macrolides to this resistance mechanism. While methylation of A2058 disrupts a key hydrogen bond with the desosamine (B1220255) sugar in 14- and 15-membered macrolides, the interaction of this compound in 16-membered macrolides with the ribosome is more complex, and some derivatives may retain partial activity against resistant strains.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

a. Preparation of Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Stock solutions of macrolide antibiotics in a suitable solvent (e.g., DMSO).

b. Procedure:

-

Prepare serial twofold dilutions of the macrolide antibiotics in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Fluorescence Polarization Assay for Macrolide-Ribosome Binding

This method measures the binding of a fluorescently labeled macrolide to the ribosome.[9][10]

a. Preparation of Reagents:

-

Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

-

Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli MRE600).

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 100 mM NH₄Cl, 4 mM 2-mercaptoethanol).

-

Unlabeled competitor macrolides.

b. Procedure:

-

In a 96-well black, flat-bottom plate, add a fixed concentration of the fluorescently labeled macrolide.

-

Add increasing concentrations of the 70S ribosomes to the wells.

-

For competitive binding assays, add a fixed concentration of both the fluorescently labeled macrolide and ribosomes, followed by increasing concentrations of the unlabeled competitor macrolide.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

The data is then analyzed to determine the dissociation constant (Kd) for the binding interaction.

Visualizing Key Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of TDP-D-mycaminose is a multi-step enzymatic process that starts from glucose-1-phosphate. The following diagram illustrates the key enzymatic steps in the pathway within Streptomyces fradiae, the producer of tylosin.[2][11]

Caption: Biosynthetic pathway of TDP-D-mycaminose in Streptomyces fradiae.

Experimental Workflow for Semi-Synthesis of Modified Macrolides

The development of novel macrolide analogues often involves the semi-synthesis from a naturally produced precursor. The following workflow outlines the general steps for creating and evaluating modified 5-O-mycaminosyltylonolide derivatives.[12]

Caption: Workflow for semi-synthesis and evaluation of modified macrolides.

Macrolide-Ribosome Interaction

This diagram illustrates the mechanism of action of macrolides, highlighting the interaction of the this compound sugar with the 23S rRNA within the nascent peptide exit tunnel.

Caption: Mechanism of macrolide action at the bacterial ribosome.

Conclusion

This compound is an indispensable component of many 16-membered macrolide antibiotics, contributing significantly to their antibacterial potency through crucial interactions with the bacterial ribosome. A thorough understanding of the structure-activity relationships of this compound provides a rational basis for the design of novel macrolide derivatives with improved efficacy, an expanded antibacterial spectrum, and the ability to overcome existing resistance mechanisms. The experimental protocols and workflows outlined in this guide serve as a foundation for researchers in the continued development of this important class of antibiotics.

References

- 1. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Look and Outlook on Enzyme-Mediated Macrolide Resistance [frontiersin.org]

- 4. Look and Outlook on Enzyme-Mediated Macrolide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 5-O-Mycaminosyltylonolide antibacterial derivatives: design, synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nature nurtures the design of new semi-synthetic macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Mycaminose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycaminose, a deoxyamino sugar integral to the structure and bioactivity of several macrolide antibiotics, has been a subject of significant scientific inquiry since its discovery. This technical guide provides a comprehensive overview of the history, discovery, and biosynthesis of this compound. It details the initial isolation and characterization of this unique sugar, the elucidation of its complex biosynthetic pathway, and the history of its chemical synthesis. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding and future research in this field.

Discovery and Initial Characterization

This compound was first identified as a constituent of the macrolide antibiotic Magnamycin (Carbomycin), which was isolated from Streptomyces halstedii. Later, it was also found to be a key component of Tylosin (B1662201), an antibiotic produced by Streptomyces fradiae. The initial structural elucidation of this compound was a significant challenge for organic chemists, relying on classical degradation methods and early spectroscopic techniques.

The structure of this compound was determined to be 3,6-dideoxy-3-(dimethylamino)-D-glucose. This was established through a combination of chemical degradation studies, which broke the molecule down into smaller, identifiable fragments, and early applications of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provided crucial information about the connectivity and stereochemistry of the atoms.

Biosynthesis of TDP-L-Mycaminose

The biosynthesis of thymidine (B127349) diphosphate (B83284) (TDP)-L-mycaminose is a multi-step enzymatic process that begins with the common precursor TDP-D-glucose. The elucidation of this pathway was a significant breakthrough, enabling the potential for bioengineering and the production of novel glycosylated compounds. The key enzymes and their corresponding genes in the this compound biosynthetic pathway in Streptomyces fradiae have been identified and characterized.

The biosynthetic pathway involves the following key steps:

-

Dehydration: The pathway is initiated by the enzyme TDP-D-glucose 4,6-dehydratase (TylA2), which converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.

-

Isomerization: A key step is the 3,4-isomerization of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose, catalyzed by the enzyme TDP-4-keto-6-deoxy-D-glucose 3,4-isomerase (Tyl1a). The discovery of the tyl1a gene was a crucial revision to the initially proposed pathway.

-

Amination: The 3-keto group is then converted to an amino group by the aminotransferase TylB, forming TDP-3-amino-3,6-dideoxy-D-glucose.

-

N,N-Dimethylation: The final step is the N,N-dimethylation of the amino group, catalyzed by the N,N-dimethyltransferase TylM1, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce TDP-L-mycaminose.

Signaling Pathways and Experimental Workflows

Biosynthetic pathway of TDP-L-mycaminose from TDP-D-glucose.

Quantitative Data

The following table summarizes key quantitative data related to this compound production and the enzymes involved in its biosynthesis.

| Parameter | Value | Organism/Enzyme | Reference |

| Production Titer | |||

| Tylactone | 0.5 mg/L | Streptomyces venezuelae (heterologous host) | [1][2] |

| Tylactone (with precursors) | 1.4 mg/L | Streptomyces venezuelae (heterologous host) | [1][2] |

| Enzyme Kinetics (Tyl1a) | [3] | ||

| Km (TDP-4-keto-6-deoxy-D-glucose) | 45 ± 5 µM | Tyl1a | [3] |

| kcat | 1.2 ± 0.1 min-1 | Tyl1a | [3] |

| kcat/Km | 2.7 x 104 M-1min-1 | Tyl1a | [3] |

| Enzyme Kinetics (TylM1) | |||

| Km (TDP-3-amino-3,6-dideoxy-D-glucose) | Not determined | TylM1 | |

| Km (SAM) | Not determined | TylM1 |

Experimental Protocols

Isolation and Characterization of this compound-Containing Macrolides

Objective: To isolate and purify this compound-containing macrolides from a fermentation broth for structural elucidation.

Methodology:

-

Fermentation: Cultivate the producing organism (e.g., Streptomyces fradiae) in a suitable production medium under optimal conditions (e.g., 28-30°C, 200-250 rpm for 5-7 days).

-

Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at a neutral pH.

-

Extract the mycelium with a polar solvent like acetone (B3395972) or methanol.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Further purify the fractions containing the target macrolide using reversed-phase high-performance liquid chromatography (HPLC).

-

-

Characterization:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the purified compound using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain detailed structural information by acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. The characteristic signals of the this compound moiety can be identified and assigned.

-

In Vivo Reconstitution of the this compound Biosynthetic Pathway

Objective: To functionally express the this compound biosynthetic genes in a heterologous host and confirm the production of this compound.[4]

Methodology:

-

Host Strain Selection: Utilize a suitable heterologous host, such as a derivative of Streptomyces venezuelae that lacks competing pathways.

-

Vector Construction:

-

Clone the this compound biosynthetic genes (tyl1a, tylB, tylM1, etc.) into an appropriate E. coli-Streptomyces shuttle vector under the control of a suitable promoter (e.g., ermEp*).

-

-

Transformation: Introduce the expression plasmid into the Streptomyces host strain via protoplast transformation or intergeneric conjugation from E. coli.

-

Cultivation and Induction: Grow the recombinant Streptomyces strain in a suitable medium and induce gene expression if an inducible promoter is used.

-

Metabolite Extraction and Analysis:

-

Harvest the culture and extract the metabolites from the supernatant and mycelium.

-

Analyze the extracts for the presence of this compound or this compound-containing compounds using LC-MS/MS.

-

For confirmation, the produced compound can be purified and its structure verified by NMR spectroscopy.

-

Workflow for the in vivo reconstitution of the this compound pathway.

History of Chemical Synthesis

The total synthesis of this compound has been a significant challenge for organic chemists due to the presence of multiple stereocenters and the need for selective protection and deprotection of hydroxyl and amino groups. Early synthetic efforts focused on the development of methods for the stereoselective introduction of the 3-amino group and the 6-deoxy functionality.

Key strategies in the chemical synthesis of this compound have included:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as D-glucose or other sugars, to provide the basic stereochemical framework.

-

Stereoselective Amination: Development of methods for the stereocontrolled introduction of the amino group at the C-3 position, often involving nucleophilic substitution reactions with inversion of configuration.

-

Deoxygenation: Methods for the selective removal of the hydroxyl group at the C-6 position.

More recent synthetic approaches have focused on improving the efficiency and stereoselectivity of the synthesis, often employing modern catalytic methods.

Biological Activity of Free this compound

While the biological activity of macrolide antibiotics containing this compound is well-established, with these compounds typically acting as inhibitors of bacterial protein synthesis, the biological activity of free this compound is less extensively studied. Some studies have suggested that free this compound may possess some inherent biological activities, although these are generally much weaker than the parent macrolide. Research into the specific cellular effects of free this compound is an ongoing area of investigation. Preliminary studies have explored its potential as an antimicrobial or signaling molecule, but further research is needed to fully elucidate its biological role.[5]

Conclusion

The discovery and study of this compound have provided valuable insights into the biosynthesis of complex natural products and have opened up avenues for the creation of novel bioactive compounds through biosynthetic engineering and chemical synthesis. This technical guide has summarized the key historical milestones, biosynthetic pathways, and experimental methodologies related to this compound. The provided data and protocols are intended to be a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development, facilitating further exploration of this fascinating and important deoxyamino sugar.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Heterologous expression of tylosin polyketide synthase and production of a hybrid bioactive macrolide in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase from the D-mycaminose biosynthetic pathway of Streptomyces fradiae: in vitro activity and substrate specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TDP-mycaminose biosynthetic pathway revised and conversion of desosamine pathway to this compound pathway with one gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activity of novel modified 5-O-mycaminose 14-membered ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of D-Mycaminose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-mycaminose, a 3,6-dideoxy-3-(dimethylamino)-D-glucose, is a crucial amino sugar component of various macrolide antibiotics, including tylosin. Its stereochemistry plays a pivotal role in the biological activity of these antibiotics, influencing their binding to the bacterial ribosome. This technical guide provides a comprehensive overview of the stereochemical elucidation of D-mycaminose, detailing its absolute configuration, conformational analysis, and the experimental protocols used for its characterization. Quantitative data from polarimetry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are presented in structured tables for clarity and comparative analysis. Furthermore, key synthetic and analytical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical and experimental workflows.

Introduction

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is fundamental to its chemical and biological properties. For pharmacologically active compounds, stereochemistry is a critical determinant of efficacy and safety. D-mycaminose, as an integral part of several clinically significant antibiotics, has been the subject of detailed stereochemical investigation to understand its contribution to the overall activity of the parent macrolide. This guide synthesizes the key findings related to the stereochemistry of D-mycaminose, offering a technical resource for researchers in medicinal chemistry, natural product synthesis, and drug development.

Absolute Configuration of D-Mycaminose

The absolute configuration of D-mycaminose has been unequivocally established as 3,6-dideoxy-3-(dimethylamino)-D-glucose. This was determined through a combination of chemical synthesis and optical rotation measurements.

Chemical Synthesis

The definitive proof of the absolute configuration of mycaminose was achieved through its synthesis from a starting material of known stereochemistry, D-glucose. The key synthetic transformations involve the deoxygenation at C-6 and the introduction of a dimethylamino group with inversion of configuration at C-3.

Optical Rotation

Optical rotation is a key physical property used to characterize chiral molecules. The specific rotation of a compound is a standardized measure of its ability to rotate the plane of polarized light.

| Compound | Specific Rotation ([(\alpha)]D) | Solvent | Reference |

| D-Mycaminose Hydrochloride | +28° | Water | [1] |

Table 1: Specific Rotation of D-Mycaminose Hydrochloride.

Conformational Analysis

In solution, D-mycaminose, like other hexopyranoses, exists predominantly in a chair conformation. The preferred conformation is the one that minimizes steric interactions between bulky substituents. For D-mycaminose, the 4C1 conformation is the most stable, placing the large dimethylamino group and the methyl group in equatorial positions.

Spectroscopic Data for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the D-mycaminose ring provide detailed information about the relative orientation of the substituents.

| Position | 1H Chemical Shift (ppm) | 1H-1H Coupling Constants (Hz) | 13C Chemical Shift (ppm) |

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

| 4 | Data not available | Data not available | Data not available |

| 5 | Data not available | Data not available | Data not available |

| 6 | Data not available | Data not available | Data not available |

| N(CH3)2 | Data not available | Data not available | Data not available |

Table 2: Representative 1H and 13C NMR Data for D-Mycaminose.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a crystal of a compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.

Note: A publicly available crystal structure of D-mycaminose itself has not been identified in the crystallographic databases. The structural data is typically obtained from the crystal structure of the macrolide antibiotic containing the D-mycaminose unit.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

| Key Torsion Angles (°) | Data not available |

Table 3: Representative Crystallographic Data for a D-Mycaminose-containing Structure.

Experimental Protocols

Determination of Specific Rotation

Objective: To measure the specific rotation of D-mycaminose hydrochloride.

Materials:

-

D-Mycaminose hydrochloride

-

Distilled water

-

Polarimeter (e.g., sodium D-line at 589 nm)

-

Volumetric flask (10 mL)

-

Analytical balance

-

Sample cell (1 dm)

Procedure:

-

Accurately weigh approximately 100 mg of D-mycaminose hydrochloride.

-

Dissolve the sample in distilled water in a 10 mL volumetric flask and dilute to the mark.

-

Calibrate the polarimeter with a blank (distilled water).

-

Fill the sample cell with the D-mycaminose hydrochloride solution, ensuring no air bubbles are present.

-

Measure the observed rotation ((\alpha)) at a constant temperature (e.g., 20 °C).

-

Calculate the specific rotation using the formula: [(\alpha)]D = (\alpha) / (c * l) where:

-

(\alpha) is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the sample cell in decimeters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire 1H and 13C NMR spectra of a D-mycaminose derivative for structural elucidation.

Materials:

-

D-mycaminose derivative (e.g., a methyl glycoside)

-

Deuterated solvent (e.g., D2O, CDCl3)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Dissolve an appropriate amount of the D-mycaminose derivative in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire a 1H NMR spectrum.

-

Acquire a 13C NMR spectrum.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

-

Analyze the chemical shifts, coupling constants, and correlations to determine the relative stereochemistry of the sugar.

X-ray Crystallography

Objective: To determine the single-crystal X-ray structure of a suitable D-mycaminose derivative.

Materials:

-

A crystalline derivative of D-mycaminose

-

Single-crystal X-ray diffractometer

Procedure:

-

Grow suitable single crystals of a D-mycaminose derivative. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Mount a single crystal on the goniometer head of the diffractometer.

-

Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualizations

References

An In-depth Technical Guide to Mycaminose (CAS 519-21-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminose, with the Chemical Abstracts Service (CAS) number 519-21-1, is a naturally occurring deoxyamino sugar. Specifically, it is a 3,6-dideoxy-3-(dimethylamino)-D-glucose.[1][2] This monosaccharide is a crucial component of several macrolide antibiotics, most notably tylosin (B1662201), which is produced by the bacterium Streptomyces fradiae.[3] The presence and structure of this compound are often essential for the biological activity of these antibiotics, making it a molecule of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the technical details surrounding this compound, including its physicochemical properties, synthesis, biological role, and methods for its analysis.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 519-21-1 | [1] |

| Molecular Formula | C₈H₁₇NO₄ | [1] |

| Molecular Weight | 191.22 g/mol | [1] |

| IUPAC Name | (2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal | [1] |

| Synonyms | 3,6-Dideoxy-3-(dimethylamino)-D-glucose, D-Mycaminose | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water | [4] |

Synthesis and Biosynthesis

This compound can be obtained through both chemical synthesis and biological pathways. In nature, it is synthesized enzymatically as a thymidine (B127349) diphosphate (B83284) (TDP) activated sugar.

Biosynthesis of TDP-Mycaminose

The biosynthesis of TDP-mycaminose is a key part of the tylosin biosynthetic pathway in Streptomyces fradiae. The process begins with TDP-4-keto-6-deoxy-α-D-glucose and involves a series of enzymatic reactions.

References

- 1. This compound | C8H17NO4 | CID 160504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial activity of novel modified 5-O-mycaminose 14-membered ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DE1204362B - Production and extraction of the antibiotic tylosin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Mycaminose

Introduction

Mycaminose is a naturally occurring deoxyamino sugar, specifically a 3,6-dideoxy-3-(dimethylamino)-D-glucose.[1][2] It is a crucial component of various macrolide antibiotics, including tylosin (B1662201), where its presence, particularly the N,N-dimethylamino group, is essential for their biological activity.[3][4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological significance, and the experimental protocols used for its study, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are vital for its isolation, characterization, and the chemical synthesis of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO₄ | [1][2][6][7] |

| Molecular Weight | 191.22 g/mol | [1][8] |

| CAS Registry Number | 519-21-1 | [1][2] |

| IUPAC Name | (2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal | [1] |

| Melting Point | 116-118 °C (as hydrochloride monohydrate) | [8] |

| Optical Rotation [α]D | +31° (c = 0.96) | [8] |

| pKa | 8.0 (of the dimethylamino group) | [9] |

| Appearance | Crystals (from moist isopropanol) | [8] |

Chemical Structure and Reactivity

This compound is a derivative of D-glucose, characterized by the absence of hydroxyl groups at positions 3 and 6, and the presence of a dimethylamino group at the C-3 position.[1]

Structural Identifiers:

-

SMILES: C--INVALID-LINK--O)N(C)C)O)O[1]

-

InChI: InChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3/t5-,6+,7-,8-/m1/s1[1][2]

-

InChIKey: IJUPCLYLISRDRA-ULAWRXDQSA-N[1]

The reactivity of this compound is largely dictated by its functional groups: the aldehyde, the secondary hydroxyl groups, and the tertiary amino group. The dimethylamino group at C-3 is basic, contributing to the overall basicity of the macrolide antibiotics it forms a part of.[9] This amino group is a key site for potential chemical modifications in the synthesis of novel antibiotic derivatives.[10]

A significant reaction involving this compound is its glycosidic linkage to macrolide aglycones, a crucial step in the biosynthesis of antibiotics like tylosin and platenomycins.[5][11] The biosynthesis of the N,N-dimethylamino group itself is a stepwise enzymatic process catalyzed by N,N-dimethyltransferases, such as TylM1 and DesVI.[3][4]

Biological Role and Significance

The primary significance of this compound lies in its role as a key structural component of 14-, 15-, and 16-membered macrolide antibiotics.[9][10] The dimethylamino group on the this compound sugar is critical for the antibacterial activity of these compounds.[3] Macrolide antibiotics function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. The basic nature of the this compound amino group is thought to be important for this interaction.[9]

Disruption of this compound biosynthesis in Streptomyces fradiae has been shown to halt the production of the antibiotic tylosin, indicating a feedback control mechanism where the formation of the glycosylated intermediate, mycaminosyl-tylactone, influences the preceding polyketide metabolism.[5]

Some studies have also suggested potential antidiabetic properties of this compound found in plants like Syzygium cumini.[12] However, its role in this context is less characterized compared to its function in antibiotics.

References

- 1. This compound | C8H17NO4 | CID 160504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Expression, purification, and characterization of two N,N-dimethyltransferases, tylM1 and desVI, involved in the biosynthesis of this compound and desosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Feedback control of polyketide metabolism during tylosin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. dextrauk.com [dextrauk.com]

- 8. This compound [drugfuture.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and antibacterial activity of novel modified 5-O-mycaminose 14-membered ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological glycosidation of macrolide aglycones. I. Isolation and characterization of 5-O-mycaminosyl narbonolide and 9-dihydro-5-O-mycaminosyl narbonolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. notulaebotanicae.ro [notulaebotanicae.ro]

An In-depth Technical Guide to Mycaminose Biosynthesis in Streptomyces fradiae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycaminose, a deoxyamino sugar integral to the structure and bioactivity of the macrolide antibiotic tylosin (B1662201), is a key secondary metabolite produced by the bacterium Streptomyces fradiae. The biosynthetic pathway of this compound presents a fascinating subject for scientific inquiry and a potential target for metabolic engineering to enhance antibiotic production and generate novel bioactive compounds. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in S. fradiae, detailing the genetic basis, enzymatic transformations, and regulatory controls. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the biosynthetic pathway and relevant workflows to facilitate a deeper understanding and further research in this field.

Introduction

Streptomyces fradiae is a soil-dwelling bacterium renowned for its production of tylosin, a 16-membered macrolide antibiotic widely used in veterinary medicine. The biological activity of tylosin is critically dependent on the glycosylation of its polyketide core, tylactone (B1246279), with three deoxy sugars: D-mycaminose, L-mycarose, and D-mycinose. The initial glycosylation step, the attachment of D-mycaminose to the C-5 hydroxyl group of tylactone, is a crucial committing step in the tylosin biosynthetic pathway. Understanding the intricate molecular machinery responsible for the synthesis of this compound is paramount for efforts aimed at improving tylosin yields through rational strain engineering and for the combinatorial biosynthesis of novel macrolide antibiotics with enhanced therapeutic properties.

This guide delves into the genetic and biochemical intricacies of this compound formation, providing researchers and drug development professionals with a detailed resource to support their work in this area.

The this compound Biosynthetic Pathway

The biosynthesis of TDP-D-mycaminose in Streptomyces fradiae begins with the central metabolite glucose-1-phosphate and proceeds through a series of enzymatic modifications. The pathway involves the activities of several key enzymes encoded by the tyl gene cluster.

The key enzymatic steps are as follows:

-

Formation of TDP-D-glucose: The pathway initiates with the conversion of glucose-1-phosphate to TDP-D-glucose.

-

Dehydration: TDP-D-glucose is then dehydrated by a 4,6-dehydratase to form TDP-4-keto-6-deoxy-D-glucose.

-